Phosphine, [1,1'-biphenyl]-2,2',6-triyltris[diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphine, [1,1’-biphenyl]-2,2’,6-triyltris[diphenyl-] is a complex organophosphorus compound. It is a type of tertiary phosphine, characterized by the presence of three phenyl groups attached to a phosphorus atom. This compound is notable for its applications in various fields, including catalysis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphine, [1,1’-biphenyl]-2,2’,6-triyltris[diphenyl-] typically involves the reaction of halogenophosphines with organometallic reagents. One common method is the interaction of Grignard reagents with corresponding chlorophosphines . This approach is widely used due to its versatility and efficiency. For instance, the reaction of chlorophosphines with Grignard reagents can yield various phosphine derivatives under controlled conditions .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. The scalability of the Grignard reaction makes it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Phosphine, [1,1’-biphenyl]-2,2’,6-triyltris[diphenyl-] undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert phosphine oxides back to phosphines.
Substitution: It can participate in substitution reactions, where one of the phenyl groups is replaced by another substituent.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like silanes for reduction . Substitution reactions often require the presence of a catalyst to proceed efficiently .
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphines. These products have various applications in catalysis and material science .
Scientific Research Applications
Phosphine, [1,1’-biphenyl]-2,2’,6-triyltris[diphenyl-] has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which phosphine, [1,1’-biphenyl]-2,2’,6-triyltris[diphenyl-] exerts its effects involves its ability to act as a ligand, forming complexes with transition metals. These complexes can then participate in various catalytic cycles, facilitating chemical transformations . The molecular targets and pathways involved include coordination to metal centers and activation of substrates for subsequent reactions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tertiary phosphines such as triphenylphosphine and tris(2-methoxyphenyl)phosphine . These compounds share structural similarities but differ in their electronic and steric properties.
Uniqueness
Phosphine, [1,1’-biphenyl]-2,2’,6-triyltris[diphenyl-] is unique due to its specific arrangement of phenyl groups, which imparts distinct electronic properties. This uniqueness makes it particularly effective in certain catalytic applications where other phosphines may not perform as well .
Properties
CAS No. |
651022-13-8 |
---|---|
Molecular Formula |
C48H37P3 |
Molecular Weight |
706.7 g/mol |
IUPAC Name |
[2-[2,6-bis(diphenylphosphanyl)phenyl]phenyl]-diphenylphosphane |
InChI |
InChI=1S/C48H37P3/c1-7-22-38(23-8-1)49(39-24-9-2-10-25-39)45-35-20-19-34-44(45)48-46(50(40-26-11-3-12-27-40)41-28-13-4-14-29-41)36-21-37-47(48)51(42-30-15-5-16-31-42)43-32-17-6-18-33-43/h1-37H |
InChI Key |
QBDVJXJSBBLBMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C(=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6P(C7=CC=CC=C7)C8=CC=CC=C8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.